molecular formula C12H14BF3O2 B6150365 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane CAS No. 1165935-99-8

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane

Cat. No. B6150365
CAS RN: 1165935-99-8
M. Wt: 258
InChI Key:
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Description

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane (TMDT) is an organic compound belonging to the family of boronic esters. It is a colorless, odorless, and non-toxic compound that has been used as a versatile reagent in organic synthesis. TMDT has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used as an intermediate in the synthesis of various other compounds, such as polymers, dyes, and fragrances.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of dyes and fragrances. In addition, 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane has been used in the synthesis of various other compounds, such as peptides, amino acids, and carbohydrates.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is based on the nucleophilic addition reaction of the Grignard reagent to the trifluorophenyl borate ester. In this reaction, the Grignard reagent acts as a nucleophile and the trifluorophenyl borate ester acts as an electrophile. The reaction results in the formation of a boron-oxygen bond, which is the key to the formation of the desired product.
Biochemical and Physiological Effects
4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is a non-toxic compound and has no known biochemical or physiological effects. It is not known to be metabolized by the body and is not known to cause any adverse reactions.

Advantages and Limitations for Lab Experiments

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane has several advantages when used in lab experiments. It is a non-toxic compound and is easy to handle in the laboratory. Furthermore, it is a versatile reagent that can be used in a variety of reactions. However, the reaction requires a low temperature (-78°C) and a dry solvent, which can be difficult to achieve in some laboratory settings.

Future Directions

The future of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane lies in its potential applications in a variety of fields. For example, it could be used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of dyes and fragrances, and in the synthesis of various other compounds, such as peptides, amino acids, and carbohydrates. In addition, it could be used in the synthesis of pharmaceuticals and pesticides. Finally, further research could be conducted to explore the potential of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane as a therapeutic agent.

Synthesis Methods

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is synthesized using a method known as the Grignard reaction. The Grignard reaction is a type of nucleophilic addition reaction that involves the addition of a Grignard reagent to an organic compound. In the case of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane, a Grignard reagent is reacted with a trifluorophenyl borate ester to form the desired product. The reaction is typically carried out in a dry solvent, such as diethyl ether or tetrahydrofuran, at a temperature of -78°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane involves the reaction of 2,4,5-trifluorophenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "2,4,5-trifluorophenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4,5-trifluorophenylboronic acid and 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid that may have formed.", "Step 5: Purify the product by column chromatography using a suitable eluent such as a mixture of hexane and ethyl acetate.", "Step 6: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

1165935-99-8

Product Name

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane

Molecular Formula

C12H14BF3O2

Molecular Weight

258

Purity

95

Origin of Product

United States

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